molecular formula C9H6F7N B1596949 4-Dimethylaminoheptafluorotoluene CAS No. 28012-10-4

4-Dimethylaminoheptafluorotoluene

Cat. No.: B1596949
CAS No.: 28012-10-4
M. Wt: 261.14 g/mol
InChI Key: OAFFGWRKXBLIDD-UHFFFAOYSA-N
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Description

4-Dimethylaminoheptafluorotoluene is a fluorinated aromatic compound with the molecular formula C9H6F7N and a molecular weight of 261.139 g/mol . This compound is characterized by the presence of a dimethylamino group and seven fluorine atoms attached to a toluene ring, making it a highly fluorinated derivative of toluene.

Preparation Methods

4-Dimethylaminoheptafluorotoluene can be synthesized through various synthetic routes. One common method involves the reaction of octafluorotoluene with dimethylamine . The reaction typically occurs under controlled conditions, such as elevated temperatures and the presence of a catalyst, to facilitate the substitution of a fluorine atom with the dimethylamino group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Dimethylaminoheptafluorotoluene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Dimethylaminoheptafluorotoluene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Dimethylaminoheptafluorotoluene depends on its specific application. In biological systems, the compound may interact with molecular targets through its fluorinated aromatic ring and dimethylamino group, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

4-Dimethylaminoheptafluorotoluene can be compared with other similar fluorinated aromatic compounds, such as:

    Octafluorotoluene: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.

    Pentafluorotoluene: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.

    4-Dimethylaminotoluene: Lacks fluorine atoms, making it less chemically stable and less useful in applications requiring fluorination.

The uniqueness of this compound lies in its combination of a highly fluorinated structure with a reactive dimethylamino group, providing a balance of stability and reactivity for various applications .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-N,N-dimethyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F7N/c1-17(2)8-6(12)4(10)3(9(14,15)16)5(11)7(8)13/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFFGWRKXBLIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382133
Record name 4-Dimethylaminoheptafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28012-10-4
Record name 4-Dimethylaminoheptafluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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